Boc-D-2-Nal(6-OtBu)-OH
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Overview
Description
Boc-D-2-Nal(6-OtBu)-OH is a synthetic compound used in various scientific research applications. It is a derivative of amino acids and is often used in peptide synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a tert-butyl (OtBu) ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-2-Nal(6-OtBu)-OH typically involves the protection of the amino group of D-2-naphthylalanine with a Boc group. This is followed by the esterification of the carboxyl group with tert-butyl alcohol. The reaction conditions often include the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Boc-D-2-Nal(6-OtBu)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using acids like trifluoroacetic acid (TFA).
Ester Hydrolysis: Conversion of the tert-butyl ester to a carboxylic acid using acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling agents.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for Boc deprotection.
Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH): Used for ester hydrolysis.
Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP): Used for coupling reactions.
Major Products Formed
Deprotected Amino Acid: Formed after Boc removal.
Carboxylic Acid: Formed after ester hydrolysis.
Peptides: Formed after coupling reactions.
Scientific Research Applications
Boc-D-2-Nal(6-OtBu)-OH is used in various scientific research applications, including:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Drug Development: In the design and synthesis of peptide-based drugs.
Biological Studies: To study the structure and function of proteins and enzymes.
Industrial Applications: In the production of specialized peptides for research and therapeutic use.
Mechanism of Action
The mechanism of action of Boc-D-2-Nal(6-OtBu)-OH involves its incorporation into peptides and proteins. The Boc group protects the amino group during synthesis, preventing unwanted reactions. The tert-butyl ester group can be hydrolyzed to reveal the carboxylic acid, allowing for further reactions.
Comparison with Similar Compounds
Similar Compounds
Boc-D-2-Nal-OH: Lacks the tert-butyl ester group.
Boc-D-2-Nal(6-OH)-OH: Has a hydroxyl group instead of the tert-butyl ester.
Boc-D-2-Nal(6-OMe)-OH: Has a methoxy group instead of the tert-butyl ester.
Uniqueness
Boc-D-2-Nal(6-OtBu)-OH is unique due to the presence of both the Boc protecting group and the tert-butyl ester group, which provide stability and versatility in peptide synthesis.
Properties
Molecular Formula |
C32H31NO5 |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[6-[(2-methylpropan-2-yl)oxy]naphthalen-2-yl]propanoic acid |
InChI |
InChI=1S/C32H31NO5/c1-32(2,3)38-23-15-14-21-16-20(12-13-22(21)18-23)17-29(30(34)35)33-31(36)37-19-28-26-10-6-4-8-24(26)25-9-5-7-11-27(25)28/h4-16,18,28-29H,17,19H2,1-3H3,(H,33,36)(H,34,35)/t29-/m1/s1 |
InChI Key |
UEDQTXPHWMIGHW-GDLZYMKVSA-N |
Isomeric SMILES |
CC(C)(C)OC1=CC2=C(C=C1)C=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CC(C)(C)OC1=CC2=C(C=C1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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